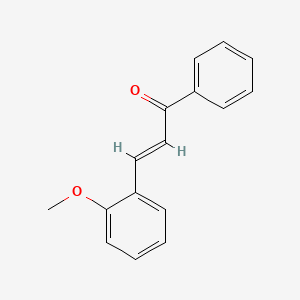

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Descripción general

Descripción

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one exhibits notable applications across various scientific domains:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of other chalcone derivatives.

Biology

- Antioxidant Activity : Research indicates that this compound has significant free radical scavenging properties, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Studies demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Its antifungal potential also warrants further investigation.

- Anti-inflammatory Effects : In vitro studies suggest that it inhibits the production of inflammatory mediators, though comprehensive in vivo studies are needed to confirm these findings.

- Anticancer Potential : The compound shows promise in inducing cytotoxic effects on cancer cells. Analogous compounds have demonstrated efficacy in reducing tumor volume in animal models, indicating potential pathways for anticancer treatment .

Medicine

Due to its biological activities, this compound is being explored for therapeutic applications against various diseases, including cancer and inflammation. Its unique structure allows it to interact with multiple biological targets, making it a candidate for drug development .

Industry

The compound finds utility in producing dyes and pigments due to its chemical stability and reactivity. Its structural properties facilitate the development of colorants used in various industrial applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar chalcone derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one | Chalcone | Hydroxyl group enhances solubility |

| 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | Chalcone | Strong antioxidant activity |

| 3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one | Chalcone | Enhanced lipophilicity due to ethoxy group |

| 3-(3-Methoxyphenyl)-1-phenylprop-2-en-1-one | Chalcone | Different methoxy positioning affects reactivity |

This table highlights how structural modifications influence the biological activities and chemical behaviors of chalcones, emphasizing the distinct role of the methoxy group in this compound.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of chalcones similar to this compound on Dalton's Ascites Lymphoma (DLA) induced solid tumors. The results indicated that certain analogs significantly reduced tumor volume and improved hematological parameters, suggesting potential for clinical application in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against E. coli and S. aureus, making it a candidate for further exploration as a natural antimicrobial agent. These findings support its use in developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the interaction with cellular proteins and receptors, leading to changes in cellular functions and processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one

- 3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one

- 3-(2-Chlorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one is unique due to the presence of the methoxy group on the phenyl ring, which imparts specific electronic and steric properties. This modification can influence the compound’s reactivity, biological activity, and overall chemical behavior, distinguishing it from other similar chalcones.

Actividad Biológica

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, also known as (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone family, characterized by its unique structure comprising a methoxy group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article explores these activities in detail, supported by relevant studies and findings.

- Molecular Formula : C16H14O2

- Molecular Weight : Approximately 238 g/mol

- Melting Point : 73-76 °C

- Structure : Contains a conjugated double bond system contributing to its reactivity and biological properties.

1. Antioxidant Activity

Chalcones are known for their antioxidant properties, and this compound is no exception. Studies have indicated that this compound exhibits significant free radical scavenging activity, which may mitigate oxidative stress in biological systems.

2. Antimicrobial Properties

Research has demonstrated that this compound possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness as an antifungal agent has also been noted but requires further investigation to elucidate its mechanisms of action.

3. Anti-inflammatory Effects

In vitro studies have suggested that this chalcone derivative exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators. However, comprehensive in vivo studies are necessary to confirm these findings and assess its safety for potential therapeutic applications.

4. Anticancer Potential

The anticancer properties of chalcones have been widely studied, with evidence suggesting that this compound may induce cytotoxic effects on cancer cells. For instance, analogs of this compound have shown promising results in reducing tumor volume in animal models of cancer . Further research is warranted to explore the specific pathways through which this compound exerts its anticancer effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar chalcones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one | Chalcone | Contains a hydroxyl group enhancing solubility |

| 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | Chalcone | Exhibits strong antioxidant activity |

| 3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one | Chalcone | Enhanced lipophilicity due to ethoxy group |

| 3-(3-Methoxyphenyl)-1-phenylprop-2-en-1-one | Chalcone | Different methoxy positioning affects reactivity |

This table highlights the structural diversity within chalcones and emphasizes how modifications can influence biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activities of chalcones similar to this compound:

Study on Antitumor Activity

A study involving various chalcone derivatives demonstrated significant cytotoxicity against cancer cell lines and in vivo tumor models. The compounds were evaluated for their ability to induce apoptosis and cell cycle arrest at the G0/G1 phase .

In Vitro Assays

In vitro assays including Brine shrimp lethality assay and trypan blue dye exclusion tests have been utilized to assess the cytotoxic potential of related chalcones. These assays help establish a preliminary understanding of the therapeutic viability of such compounds .

Propiedades

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTRSTWJBWJEFR-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314096 | |

| Record name | trans-2-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22965-99-7 | |

| Record name | trans-2-Methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22965-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC170286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.